molecular formula C11H11N3O2S B8698643 2-(Pyridin-4-ylamino)-thiazole-4-carboxylic acid ethyl ester

2-(Pyridin-4-ylamino)-thiazole-4-carboxylic acid ethyl ester

Cat. No. B8698643
M. Wt: 249.29 g/mol
InChI Key: UIMHAGZRGWCTHY-UHFFFAOYSA-N
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Patent
US08513430B2

Procedure details

2-(Pyridin-4-ylamino)-thiazole-4-carboxylic acid ethyl ester (200 mg) was prepared according to General Procedure B using pyridin-4-yl-thiourea (154 mg) and 3-bromo-2-oxo-propionic acid ethyl ester (200 mg) in methanol (2 mL). The crude product was used without further purification.
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]([NH2:10])=[S:9])=[CH:3][CH:2]=1.[CH2:11]([O:13][C:14](=[O:19])[C:15](=O)[CH2:16]Br)[CH3:12]>CO>[CH2:11]([O:13][C:14]([C:15]1[N:10]=[C:8]([NH:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[S:9][CH:16]=1)=[O:19])[CH3:12]

Inputs

Step One
Name
Quantity
154 mg
Type
reactant
Smiles
N1=CC=C(C=C1)NC(=S)N
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)OC(C(CBr)=O)=O
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(SC1)NC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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